molecular formula C35H55N9O12S B609856 PC Biotin-PEG3-Azide CAS No. 1937270-46-6

PC Biotin-PEG3-Azide

Cat. No.: B609856
CAS No.: 1937270-46-6
M. Wt: 825.94
InChI Key: PTNZFIYMARMNDM-MJUSKHNJSA-N
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Description

PC Biotin-PEG3-Azide is a versatile compound widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is a cleavable linker containing a biotin moiety, a polyethylene glycol (PEG) spacer, and an azide group. This compound is primarily utilized in click chemistry reactions, where it facilitates the conjugation of biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .

Mechanism of Action

Target of Action

PC Biotin-PEG3-Azide is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The compound’s primary targets are alkyne-containing biomolecules . The biotin moiety in the compound allows for specific binding to these targets.

Mode of Action

This compound interacts with its targets through a process known as Click Chemistry . This involves a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) that forms a stable triazole linkage . The compound can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of ADCs . The compound’s ability to form a stable triazole linkage with alkyne-containing biomolecules allows for the efficient and specific conjugation of drugs to antibodies .

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its hydrophilic PEG arm , which enhances the solubility of the labeled molecules in aqueous media . This can potentially improve the bioavailability of the compound.

Result of Action

The result of this compound’s action is the formation of a stable triazole linkage with alkyne-containing biomolecules . This allows for the efficient and specific conjugation of drugs to antibodies, facilitating the synthesis of ADCs . Additionally, captured biomolecules can be efficiently photoreleased using near-UV, low intensity lamp (e.g. 365 nm lamp at 1-5 mW/cm2) .

Action Environment

The action of this compound can be influenced by environmental factors such as light and temperature. For instance, the photorelease of captured biomolecules is facilitated by near-UV light . Additionally, the compound is typically stored at -20°C to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

PC Biotin-PEG3-Azide is synthesized through a series of chemical reactions that introduce the biotin, PEG, and azide functionalities. The synthesis typically involves the following steps:

    Biotinylation: Biotin is first activated and then conjugated to a PEG spacer.

    PEGylation: The PEG spacer is then modified to introduce an azide group at the terminal end.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in specialized facilities equipped with advanced chemical synthesis and purification technologies .

Properties

IUPAC Name

1-[4-[4-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl N-(3-azidopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H55N9O12S/c1-24(56-35(48)39-10-6-11-40-43-36)25-21-28(51-2)29(22-27(25)44(49)50)55-14-5-9-32(46)38-13-16-53-18-20-54-19-17-52-15-12-37-31(45)8-4-3-7-30-33-26(23-57-30)41-34(47)42-33/h21-22,24,26,30,33H,3-20,23H2,1-2H3,(H,37,45)(H,38,46)(H,39,48)(H2,41,42,47)/t24?,26-,30-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNZFIYMARMNDM-MJUSKHNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)OC)OC(=O)NCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)OC)OC(=O)NCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H55N9O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

825.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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